![molecular formula C8H5BrN2O2 B582254 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid CAS No. 1260386-47-7](/img/structure/B582254.png)

6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

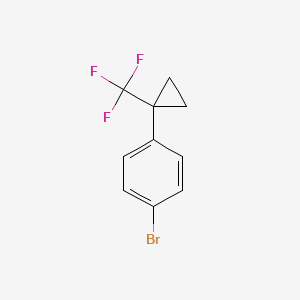

“6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1260386-47-7 . It has a molecular weight of 241.04 . The compound is typically stored in a dry place at a temperature between 2-8°C .

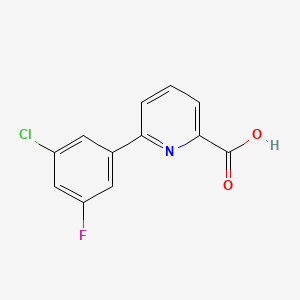

Molecular Structure Analysis

The InChI code for “6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid” is 1S/C8H5BrN2O2/c9-4-1-6-5 (10-3-4)2-7 (11-6)8 (12)13/h1-3,11H, (H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid” is a solid substance .Scientific Research Applications

Application in FGFR Inhibition

Scientific Field

Summary of Application

A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which could potentially include “6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid”, have been reported to exhibit potent activities against FGFR1, 2, and 3 .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Among the tested compounds, one (referred to as compound 4h) exhibited potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced apoptosis .

Application in Green Synthesis

Scientific Field

Summary of Application

Pyridine-2-carboxylic acid, a compound structurally similar to “6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid”, has been used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .

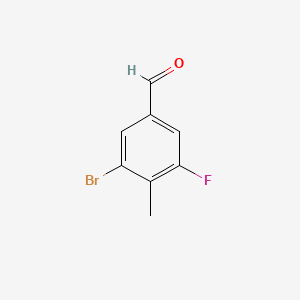

Methods of Application

The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles was catalyzed by pyridine-2-carboxylic acid .

Results or Outcomes

The reaction regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Application in Kinase Inhibition

Scientific Field

Summary of Application

Derivatives of pyrrolo[2,3-b]pyrazine, a compound structurally similar to “6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid”, have shown activity in kinase inhibition .

Results or Outcomes

5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Application in Halogenated Heterocycles

Scientific Field

Summary of Application

“6-Bromo-1H-pyrrolo[3,2-B]pyridine” is a halogenated heterocycle . Halogenated heterocycles are a class of compounds that have been widely used in medicinal chemistry, agrochemicals, and functional materials due to their unique physical and chemical properties .

Results or Outcomes

The outcomes of using “6-Bromo-1H-pyrrolo[3,2-B]pyridine” in specific applications were not detailed in the source .

Potential Application in Drug Discovery

Scientific Field

Summary of Application

“6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid” is a unique chemical that could potentially be used in drug discovery . Its unique structure could potentially interact with various biological targets .

Results or Outcomes

The outcomes of using “6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid” in specific applications were not detailed in the source .

Potential Application in Organic Synthesis

Scientific Field

Summary of Application

“6-Bromo-1H-pyrrolo[3,2-B]pyridine” is a halogenated heterocycle . Halogenated heterocycles are a class of compounds that have been widely used in organic synthesis due to their unique physical and chemical properties .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name |

6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHOPLYHOTXJGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725519 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid | |

CAS RN |

1260386-47-7 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)